molecular formula C25H32O7 B14428694 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate CAS No. 85707-50-2

3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate

Cat. No.: B14428694
CAS No.: 85707-50-2
M. Wt: 444.5 g/mol
InChI Key: KTBVZEHMYQSTLH-NXAKBCFPSA-N
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Description

3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is a synthetic steroid compound with a complex structure. It belongs to the class of epoxy steroids, characterized by the presence of an epoxy group attached to the steroid backbone. This compound has significant importance in various fields, including medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate typically involves multiple steps, starting from simpler steroid precursors. One common route involves the epoxidation of pregn-4-ene-3,20-dione, followed by acetylation to introduce the diacetate groups. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and acetic anhydride for the acetylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.

    Substitution: Nucleophilic substitution reactions can replace acetyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    Pregn-4-ene-3,20-dione, 9,11-epoxy-17,21-dihydroxy-: Similar structure but with hydroxyl groups instead of acetyl groups.

    3,20-Dioxopregn-4-ene-6-beta,11-alpha-diyl diacetate: Another epoxy steroid with different substitution patterns.

    11-alpha-Hydroxyprogesterone Acetate: A related compound with an acetoxy group at the 11-alpha position.

Uniqueness

3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is unique due to its specific epoxy and diacetate functional groups, which confer distinct chemical and biological properties. These features make it valuable for specialized applications in research and industry.

Properties

CAS No.

85707-50-2

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

[2-[(1R,2S,10S,11S,14R,15S)-14-acetyloxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H32O7/c1-14(26)30-13-20(29)24(31-15(2)27)10-8-18-19-6-5-16-11-17(28)7-9-22(16,3)25(19)21(32-25)12-23(18,24)4/h11,18-19,21H,5-10,12-13H2,1-4H3/t18-,19-,21?,22-,23-,24-,25-/m0/s1

InChI Key

KTBVZEHMYQSTLH-NXAKBCFPSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC3[C@]4([C@H]2CCC5=CC(=O)CC[C@@]54C)O3)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C)OC(=O)C

Origin of Product

United States

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